molecular formula C16H20N2O6 B5873977 ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate

ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate

Cat. No.: B5873977
M. Wt: 336.34 g/mol
InChI Key: PORJBFVHJANYHC-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate, commonly known as EPPA, is an organic compound with the molecular formula C18H21N2O6. It is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPA is a piperidine derivative that has a nitrophenyl group attached to its acetyl moiety.

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various biological processes. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 by EPPA may contribute to its anti-inflammatory effects. EPPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of HDACs by EPPA may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of COX-2 and HDACs, as well as other enzymes and pathways involved in various biological processes. EPPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EPPA has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities and has been shown to exhibit a wide range of effects. However, there are also some limitations to the use of EPPA in lab experiments. It has not been extensively studied in vivo, and its effects in living organisms are not well understood. It may also have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on EPPA. One area of interest is the development of EPPA-based drugs for the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Another area of interest is the study of EPPA's mechanism of action, including its effects on various enzymes and pathways. Further research is also needed to better understand the potential advantages and limitations of EPPA for use in lab experiments and drug development.

Synthesis Methods

EPPA can be synthesized using a multi-step process that involves the reaction of piperidine with ethyl chloroacetate, followed by the reaction of the resulting compound with 4-nitrophenol. The final step involves the acetylation of the resulting compound with acetic anhydride. The synthesis of EPPA is a complex process that requires careful monitoring and control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

EPPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. EPPA has been found to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. EPPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and other diseases.

Properties

IUPAC Name

ethyl 1-[2-(4-nitrophenoxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-2-23-16(20)12-7-9-17(10-8-12)15(19)11-24-14-5-3-13(4-6-14)18(21)22/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORJBFVHJANYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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